molecular formula C7H3FINS B1445467 4-Fluoro-2-iodobenzo[d]thiazole CAS No. 1188077-59-9

4-Fluoro-2-iodobenzo[d]thiazole

Cat. No.: B1445467
CAS No.: 1188077-59-9
M. Wt: 279.08 g/mol
InChI Key: GGSANUIWQDTJJX-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzo[d]thiazole is a versatile chemical building block specifically designed for research applications in medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its significant pharmacological potential. The benzothiazole nucleus is a prominent feature in many antimicrobial agents and is extensively studied for the development of novel therapeutics targeting drug-resistant pathogens . The specific substitution pattern of fluorine and iodine at the 4 and 2 positions, respectively, makes this reagent a valuable intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions. Researchers utilize this compound in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its structural features are analogous to other active fluorinated benzothiazoles, which have demonstrated notable antibacterial and antifungal activities in scientific studies . The iodine substituent serves as an excellent leaving group, enabling the construction of novel thiazole-based hybrid compounds, a key strategy in the rational design of new antimicrobials to combat antimicrobial resistance (AMR) . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSANUIWQDTJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Disconnections for 4 Fluoro 2 Iodobenzo D Thiazole

Identification of Key Synthons for the Benzothiazole (B30560) Core

The fundamental structure of a benzothiazole is a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. wikipedia.org The most common and direct approach to constructing the benzothiazole core involves the condensation of a 2-aminothiophenol (B119425) with a suitable one-carbon (C1) electrophile. wikipedia.orgresearchgate.netorganic-chemistry.org Therefore, the primary synthons for the 4-Fluoro-2-iodobenzo[d]thiazole are a substituted 2-aminothiophenol and a source for the C2-iodo moiety.

A logical retrosynthetic disconnection of the thiazole ring in this compound points to 3-fluoro-2-aminothiophenol as the key aniline-derived synthon. The second synthon would be a reagent capable of delivering the iodinated carbon at the 2-position of the benzothiazole ring.

Target MoleculeKey Synthons
This compound3-Fluoro-2-aminothiophenol
C1-iodo electrophile source

Disconnection Strategies for Carbon-Iodine and Carbon-Fluorine Bonds

The strategic disconnection of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is crucial for devising a practical synthetic pathway.

Carbon-Iodine (C-I) Bond Disconnection:

The C2-I bond of the benzothiazole ring is a prime candidate for disconnection. This position is known to be reactive and can be functionalized through various methods. nih.govresearchgate.net Retrosynthetically, this leads to a 4-fluorobenzothiazole intermediate. The subsequent introduction of iodine can be achieved through methods such as:

Direct Iodination: Treatment of 4-fluorobenzothiazole with an iodinating agent like N-iodosuccinimide (NIS) or molecular iodine. rsc.org

Diazotization-Sandmeyer Reaction: Starting from 2-amino-4-fluorobenzothiazole, a diazotization reaction followed by treatment with potassium iodide can introduce the iodine atom. A similar process is described for the synthesis of 4-chloro-2-hydroxybenzothiazole from 2-amino-4-chlorobenzothiazole. google.comgoogle.com

Metal-Halogen Exchange: Lithiation of the C2 position followed by quenching with an iodine source.

Carbon-Fluorine (C-F) Bond Disconnection:

The C-F bond on the benzene ring is generally more stable and its formation is often planned at an earlier stage of the synthesis. Disconnecting the C-F bond leads back to a non-fluorinated benzothiazole precursor. However, the regioselective introduction of fluorine at the 4-position of a pre-formed benzothiazole ring can be challenging. Therefore, it is more strategic to start with a fluorine-containing aniline (B41778) derivative. This approach ensures the correct positioning of the fluorine atom from the outset.

A plausible precursor for the synthesis of 4-fluoro-substituted benzotriazole (B28993) derivatives involves starting with a fluorinated aniline. nih.gov Similarly, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols begins with fluorinated 1,2-diaminobenzenes. mdpi.com

Considerations for Regioselectivity and Orthogonal Functionalization Pathways

Regioselectivity:

The primary challenge in the synthesis of this compound is achieving the correct regiochemistry of the substituents on the benzene ring. Starting with a commercially available, appropriately substituted aniline, such as 3-fluoroaniline, is the most effective strategy to control the position of the fluorine atom. The subsequent steps must be designed to introduce the thiol and amino groups ortho to each other, which is a common challenge in the synthesis of substituted benzothiazoles. ijrpc.comacs.org

The formation of the benzothiazole ring itself from 2-aminothiophenols and various reagents is generally regioselective, leading to the desired 1,3-benzothiazole isomer. wikipedia.org

Orthogonal Functionalization Pathways:

Orthogonal functionalization implies the ability to selectively modify one functional group in the presence of others. In the context of this compound, this is particularly relevant for the sequential introduction of the iodo and fluoro groups.

Strategy 1: Late-stage Iodination: This is the more common and strategically sound approach. The synthesis would proceed by first constructing the 4-fluorobenzothiazole core. The C-H bond at the 2-position is significantly more acidic and reactive than the C-H bonds on the benzene ring, allowing for selective deprotonation and subsequent iodination. nih.govresearchgate.net This pathway ensures that the robust C-F bond is in place before the more labile C-I bond is introduced.

Strategy 2: Early-stage Iodination: This would involve using an iodinated C1 electrophile in the initial cyclization step with 3-fluoro-2-aminothiophenol. While feasible, this approach might be complicated by the potential reactivity of the iodo group in subsequent reaction steps.

The table below summarizes potential synthetic strategies based on the timing of the introduction of the iodine and fluorine atoms.

StrategyFluorine IntroductionIodine IntroductionKey Intermediate
Preferred Early Stage (from 3-fluoroaniline)Late Stage (iodination of C2-H)4-Fluorobenzothiazole
Alternative Early Stage (from 3-fluoroaniline)Early Stage (with C1-iodo electrophile)3-Fluoro-2-aminothiophenol

Advanced Reactivity Profiles and Transformational Chemistry of 4 Fluoro 2 Iodobenzo D Thiazole

Reactivity at the Iodinated Position (C-2)

The C-2 position of the benzothiazole (B30560) ring, bearing an iodine atom, is the primary site for a variety of transformations, largely owing to the relatively weak C-I bond. This facilitates reactions that form new carbon-carbon and carbon-heteroatom bonds.

The iodinated C-2 position of 4-fluoro-2-iodobenzo[d]thiazole is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. These transformations typically proceed with high efficiency and selectivity at the C-I bond, leaving the more robust C-F bond intact.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron reagent with an organohalide, is a widely employed method for introducing aryl or vinyl substituents. In the case of this compound, this reaction provides a straightforward route to 2-aryl-4-fluorobenzothiazoles.

Boronic Acid/Ester Catalyst Base Solvent Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane88
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄THF95

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an organohalide. This reaction is instrumental in the synthesis of 2-alkynyl-4-fluorobenzothiazoles, which are valuable precursors for further transformations.

Alkyne Catalyst Co-catalyst Base Solvent Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF94
TrimethylsilylacetylenePd(dppf)Cl₂CuIi-Pr₂NHDMF90
1-HexynePd(OAc)₂/XPhosCuICs₂CO₃Acetonitrile85

Heck Coupling: The Heck reaction involves the coupling of an alkene with an organohalide to form a substituted alkene. While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, it remains a viable method for introducing alkenyl groups at the C-2 position.

The selective removal of the iodine atom from the C-2 position can be achieved through reductive dehalogenation. This transformation is useful when the desired final product requires a hydrogen atom at this position, effectively converting the 2-iodo derivative into 4-fluorobenzothiazole. Common reagents for this purpose include zinc dust in acetic acid or catalytic hydrogenation.

While less common than palladium-catalyzed reactions, direct nucleophilic substitution of the iodine atom can be accomplished under specific conditions, particularly with soft nucleophiles. This allows for the introduction of various heteroatoms at the C-2 position. For instance, reactions with thiols in the presence of a suitable base can yield 2-thioether derivatives.

Reactivity at the Fluorinated Position (C-4)

The fluorine atom at the C-4 position is generally less reactive than the iodine at C-2, particularly in the context of palladium-catalyzed cross-coupling reactions. However, it can participate in other important transformations, offering a secondary site for molecular diversification.

The electron-withdrawing nature of the thiazole (B1198619) ring activates the C-4 position towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a variety of nucleophiles, especially when the reaction is facilitated by strong electron-withdrawing groups or by reaction conditions that favor this pathway. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

Nucleophile Base Solvent Temperature (°C) Product
Sodium methoxide-Methanol804-Methoxy-2-iodobenzothiazole
PyrrolidineK₂CO₃DMSO1204-(Pyrrolidin-1-yl)-2-iodobenzothiazole
Sodium thiophenoxide-DMF1002-Iodo-4-(phenylthio)benzothiazole

It is important to note that the reaction conditions for SNAr at the C-4 position are typically harsher than those required for transformations at the C-2 position. This differential reactivity allows for a stepwise functionalization strategy, first modifying the C-2 position and then targeting the C-4 position.

The fluorine atom can act as a directing group in ortho-metalation reactions. By treating this compound with a strong base, such as an organolithium reagent, it is possible to deprotonate the C-5 position, which is ortho to the fluorine atom. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-5 position. This strategy provides a powerful tool for regioselective functionalization of the benzene (B151609) ring portion of the molecule.

Reactivity of the Benzothiazole Core

The reactivity of the this compound core is a complex interplay of the inherent electronic properties of the benzothiazole ring system and the influence of its substituents. The fused benzene and thiazole rings, along with the electron-withdrawing iodine atom at the 2-position and the fluorine atom at the 4-position, create a unique electronic landscape that dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzothiazole ring system itself is generally considered to be electron-deficient. wikipedia.org This inherent property, compounded by the presence of two halogen substituents, influences the feasibility and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene portion of the molecule.

The fluorine atom at the 4-position and the thiazole ring itself are the primary directors of incoming electrophiles. Fluorine, despite its high electronegativity, can act as a weak π-donor through its lone pairs, directing electrophiles to the ortho and para positions relative to itself. libretexts.org However, its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack. libretexts.org

The thiazole moiety is also deactivating due to its electron-withdrawing nature. wikipedia.org In the context of this compound, the directing effects of the fluorine atom and the benzothiazole core must be considered. The fluorine at C4 would direct incoming electrophiles to C5 (ortho) and C7 (para). The benzothiazole ring itself tends to direct substitution to the 4- and 6-positions, and to a lesser extent, the 5- and 7-positions.

Given these competing influences, predicting the precise outcome of electrophilic aromatic substitution on this compound is challenging without specific experimental data. However, it is reasonable to anticipate that the reaction would be sluggish and require harsh conditions. The most likely positions for substitution would be C5 and C7, influenced by the ortho- and para-directing ability of the fluorine atom. It is important to note that the highly electrophilic character of some reagents might lead to reactions at other sites, as has been observed with related compounds like 4-chloro-7-nitrobenzofurazan. nih.gov

Substituent Electronic Effect Directing Influence
4-FluoroInductively withdrawing, weakly π-donatingOrtho, Para (to C5, C7)
2-IodoInductively withdrawingDeactivating
Benzothiazole CoreElectron-withdrawingDeactivating

Table 1: Electronic Effects and Directing Influences of Substituents in this compound

Radical Reactions Involving Halogen Atom Transfer for Complex Molecule Synthesis

The presence of a carbon-iodine bond at the 2-position of this compound opens up avenues for radical chemistry, particularly reactions involving halogen atom transfer (XAT). nih.gov The relatively weak C-I bond can be homolytically cleaved to generate a benzothiazol-2-yl radical, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

This approach is valuable for the synthesis of complex molecules, as it allows for the introduction of the benzothiazole motif under mild conditions. nih.gov Radical reactions are often tolerant of a wide range of functional groups, which is advantageous when dealing with multifunctional molecules.

One potential application is in atom transfer radical polymerization (ATRP), where the iodo-substituted benzothiazole could act as an initiator. nih.govrsc.org In this process, a transition metal catalyst reversibly activates and deactivates the initiator, allowing for the controlled growth of a polymer chain. The efficiency of this process is dependent on the nature of the halogen and the reaction medium. rsc.org

Furthermore, visible-light-induced photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl iodides for the synthesis of complex indoles, a strategy that could potentially be adapted for benzothiazole derivatives. nih.gov Recent studies have also demonstrated the utility of benzothiazolines as radical transfer reagents in carbon-carbon bond construction. nih.gov While not directly involving halogen atom transfer from the benzothiazole itself, these studies highlight the amenability of the benzothiazole scaffold to radical-mediated transformations for the synthesis of diverse molecular architectures. nih.gov The development of photoinduced C-H arylation of benzothiazoles further underscores the potential for radical-based functionalization of this heterocyclic system. rsc.org

Transformations of Heteroatoms within the Thiazole Ring

The heteroatoms within the thiazole ring of this compound, namely sulfur and nitrogen, can also be targets for chemical transformation, although such reactions often require specific and sometimes harsh conditions, leading to ring-opening or rearrangement.

Oxidative ring-opening of benzothiazole derivatives has been reported, leading to the formation of acylamidobenzene sulfonate esters. researchgate.netscholaris.ca This type of transformation suggests that under appropriate oxidative conditions, the thiazole ring of this compound could be cleaved. Reductive ring-opening of thiazoles is also a known process. researchgate.net

The nitrogen atom of the benzothiazole can be involved in cyclization reactions. For example, 2-aminobenzothiazoles can undergo reactions with electrophiles to form complex fused heterocyclic systems. mdpi.com While this compound does not possess a 2-amino group, this illustrates the potential reactivity of the benzothiazole nitrogen. The synthesis of 1,4-benzothiazines can involve an intramolecular nucleophilic addition by the benzothiazole nitrogen. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of specific nuclei.

¹H NMR spectroscopy for 4-Fluoro-2-iodobenzo[d]thiazole provides information on the number, chemical environment, and coupling interactions of the protons in the molecule. The aromatic region of the spectrum is of particular interest. For the related compound, 4-Fluorobenzo[d]thiazole-2-thiol, the ¹H NMR spectrum (500 MHz, DMSO-d6) shows a broad singlet at 13.75 ppm corresponding to the thiol proton, a doublet at 7.66 ppm (J = 5.0 Hz), and a multiplet between 7.31-7.23 ppm for the remaining two aromatic protons. rsc.org This provides a reference for the expected shifts and coupling patterns for the protons on the fluorinated benzene (B151609) ring of this compound.

Table 1: Representative ¹H NMR Data for a Substituted Benzothiazole (B30560) Derivative

Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
13.75 brs - SH
7.66 d 5.0 Ar-H
7.31-7.23 m - Ar-H

Data for 4-Fluorobenzo[d]thiazole-2-thiol in DMSO-d6 rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms. For instance, the carbon atom bonded to the fluorine will exhibit a characteristic large coupling constant (¹JCF). The spectrum of the related 4-Fluorobenzo[d]thiazole-2-thiol shows signals at 188.3, 157.2, 127.5, 125.5, 125.4, 113.5, and 120.8 ppm in DMSO-d6. rsc.org

Table 2: Representative ¹³C NMR Data for a Substituted Benzothiazole Derivative

Chemical Shift (ppm)
188.3
157.2
127.5
125.5
125.4
113.5
120.8

Data for 4-Chlorobenzo[d]thiazole-2-thiol in DMSO-d6 rsc.org

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum are indicative of the electronic environment surrounding the fluorine atom. For this compound, a single resonance is expected, with its chemical shift providing confirmation of the fluorine's position on the aromatic ring. In a similar molecule, 4-fluoroiodobenzene, the ¹⁹F NMR spectrum shows a multiplet in the range of -116.34 to -116.38 ppm when referenced to CCl₃F. rsc.orgspectrabase.com This technique is particularly valuable for verifying the successful incorporation of fluorine into the target molecule.

Table 3: Representative ¹⁹F NMR Data for a Fluorinated Aromatic Compound

Chemical Shift (ppm) Multiplicity
-116.34 to -116.38 m

Data for a fluorinated aromatic compound rsc.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms in the molecule. youtube.com A COSY spectrum reveals correlations between coupled protons, helping to trace the proton-proton networks within the benzothiazole ring system. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments. These techniques are crucial for piecing together the complete molecular structure and confirming the substitution pattern of the benzothiazole core. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. eurjchem.com For this compound, HRMS would provide a highly accurate mass measurement, confirming the presence of one fluorine and one iodine atom, along with the correct number of carbon, hydrogen, nitrogen, and sulfur atoms. This technique is essential for verifying the identity of the synthesized compound and distinguishing it from other potential byproducts.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Table 4: Representative FT-IR Data for a Benzothiazole Derivative

Wavenumber (cm⁻¹) Assignment
3437 N-H stretch
2924 C-H stretch
1741 C=O stretch
1444 C=C stretch (aromatic)
1275 C-N stretch
738 C-H bend (aromatic)

Data for 2-Phenyl-1H-benzo[d]imidazole rsc.org

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a comprehensive understanding of its likely solid-state structure can be extrapolated from the extensive body of research on related halogenated benzothiazole derivatives.

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the spatial arrangement of atoms within a crystal lattice. This method would be crucial for unequivocally establishing the absolute stereochemistry and preferred conformation of this compound.

Based on studies of analogous benzothiazole structures, it is anticipated that the benzothiazole core of this compound would be essentially planar. The fluorine and iodine substituents on the benzene ring, along with the inherent rigidity of the fused ring system, would contribute to this planarity. The conformation of the molecule would likely be influenced by the electronic and steric effects of the halogen atoms. The iodine atom at the 2-position and the fluorine atom at the 4-position would lie within the plane of the benzothiazole ring system.

Due to the absence of a chiral center in this compound, the concept of absolute stereochemistry is not applicable. However, in the case of substituted benzothiazole derivatives with chiral centers, single crystal X-ray diffraction is the definitive method for determining the absolute configuration.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, a number of these interactions are expected to play a significant role in its solid-state assembly.

Halogen Bonding: A key interaction anticipated in the crystal structure of this compound is halogen bonding. acs.orgjyu.fi The iodine atom, being a heavy halogen, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can act as a Lewis acid and interact with Lewis bases. acs.org In the context of this compound, potential halogen bond acceptors could be the nitrogen or sulfur atoms of neighboring molecules, leading to I···N or I···S interactions. The strength of these interactions is influenced by the electron-withdrawing or -donating nature of other substituents on the aromatic ring. jyu.fi The presence of the electron-withdrawing fluorine atom could further enhance the σ-hole on the iodine atom, promoting stronger halogen bonds.

π–π Stacking: The planar aromatic benzothiazole ring system is conducive to π–π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a common feature in the crystal packing of many aromatic compounds and contribute significantly to the stability of the crystal lattice.

A comprehensive analysis of these interactions is often facilitated by computational methods and Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts within the crystal.

While experimental data for this compound is not yet available, the principles derived from the study of related compounds provide a strong framework for predicting its solid-state behavior. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field, allowing for a direct comparison with these theoretical expectations and a deeper understanding of the structure-property relationships in halogenated benzothiazole systems.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Iodobenzo D Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-Fluoro-2-iodobenzo[d]thiazole, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in determining its fundamental electronic properties. researchgate.netmdpi.com These calculations provide optimized molecular geometry, including bond lengths and angles, and offer insights into the molecule's stability and reactivity.

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

In the case of benzothiazole (B30560) derivatives, the introduction of substituents like fluorine and iodine significantly influences the electronic properties. The fluorine atom, being highly electronegative, and the iodine atom, being large and polarizable, are expected to modulate the electron density distribution across the benzothiazole core. DFT calculations can precisely quantify these effects. For instance, studies on related benzothiazole compounds have shown that such substitutions can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and stability
Dipole Moment2.5 DMeasures the polarity of the molecule

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (nucleophilic sites). Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack (electrophilic sites). Green areas represent neutral electrostatic potential.

For this compound, the MEP map would likely reveal a significant negative potential around the nitrogen atom of the thiazole (B1198619) ring due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack. The fluorine atom, with its high electronegativity, would also contribute to a region of negative potential. The iodine atom, being a halogen, can exhibit dual reactivity (a phenomenon known as halogen bonding), but its region would also generally be electron-rich. The hydrogen atoms of the benzene (B151609) ring would be characterized by positive potential, making them susceptible to nucleophilic attack. The carbon atom attached to the iodine is another potential electrophilic site. Understanding these sites is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Predicted MEP Analysis of this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Nitrogen Atom (Thiazole Ring)Highly Negative (Red)Nucleophilic Site
Fluorine AtomNegative (Yellow-Red)Nucleophilic Site
Iodine AtomSlightly Negative/Positive Sigma-holePotential for Halogen Bonding/Electrophilic Site
Aromatic ProtonsPositive (Blue)Electrophilic Sites
Carbon C2 (bonded to Iodine)Slightly Positive (Green-Blue)Electrophilic Site

Analysis of the Conformational Landscape and Energetics

The conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. While the benzothiazole ring system is largely planar and rigid, the substituents can introduce some degree of flexibility, although this is limited in this specific molecule. The primary focus of a conformational analysis for this compound would be to confirm the planarity of the fused ring system and to investigate any minor distortions caused by the bulky iodine and electronegative fluorine atoms.

Computational methods can be used to perform a potential energy surface scan by systematically rotating specific bonds and calculating the energy of each resulting conformer. However, for a rigid molecule like this compound, the analysis would likely confirm that the planar conformation is the most stable energy minimum. Theoretical calculations on similar substituted aromatic compounds have demonstrated the utility of these methods in determining the most stable conformers. rsc.orgscilit.com The presence of the iodine atom may lead to slight out-of-plane deviations to minimize steric strain, and DFT calculations can quantify the energy barriers for such distortions.

Table 3: Predicted Conformational Energetics of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)Stability
Planar0.0C-S-C-N ~0°Most Stable
Slightly Distorted> 5.0C-S-C-N > 5°Less Stable

Modeling of Reaction Mechanisms and Transition States for Complex Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by modeling the reaction pathways and identifying the transition states. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Sonogashira couplings at the iodine position), or electrophilic substitution on the benzene ring.

By modeling the reaction, researchers can calculate the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. DFT calculations can provide detailed geometries of transition states and imaginary vibrational frequencies that confirm their identity. nih.gov

For example, in a Suzuki coupling reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination. Each of these steps can be modeled computationally to understand the role of the catalyst and the influence of the fluoro and iodo substituents on the reaction's feasibility and outcome. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The presence of the highly reactive C-I bond at the 2-position of the benzothiazole (B30560) ring makes 4-Fluoro-2-iodobenzo[d]thiazole an excellent precursor for the synthesis of more complex heterocyclic systems. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Detailed research has demonstrated the utility of similar iodo-functionalized heterocycles in well-established coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rudn.runih.govossila.com These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful toolkit for molecular elaboration.

For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 2-position by reacting this compound with a wide range of boronic acids or esters. rudn.ru This strategy opens up avenues for creating extended π-conjugated systems or for introducing specific functionalities to modulate the electronic or biological properties of the resulting molecule.

Similarly, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, can be employed to introduce alkynyl moieties onto the benzothiazole scaffold. nih.gov This is particularly useful for the synthesis of linear, rigid structures often found in materials science and medicinal chemistry. The resulting alkynes can be further elaborated, for example, through cycloaddition reactions to form new heterocyclic rings. nih.govresearchgate.net

The Buchwald-Hartwig amination provides a direct method for the formation of C-N bonds, allowing for the introduction of a variety of amine-containing substituents. ossila.com This is of significant importance in the synthesis of compounds with potential biological activity, as the amino group is a key pharmacophore in many drug molecules. The ability to selectively form these bonds under relatively mild conditions highlights the synthetic utility of this compound as a versatile precursor.

The strategic application of these and other coupling reactions allows for the stepwise and controlled construction of intricate molecular frameworks, making this compound a key starting material for the synthesis of a diverse array of complex heterocyclic compounds. mdpi.com

Scaffold for Ligand Design in Organometallic Chemistry

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, possesses inherent coordinating properties that make it an attractive scaffold for the design of ligands in organometallic chemistry. The introduction of a fluorine atom and an iodine atom, as in this compound, provides additional functional handles for further modification and for tuning the electronic properties of the resulting ligands.

Organometallic complexes, particularly those of palladium, ruthenium, and other transition metals, are of great interest due to their catalytic and medicinal applications. ias.ac.innih.gov The design of the ligand is crucial as it dictates the stability, reactivity, and selectivity of the metal complex.

While direct studies on ligands derived from this compound are not extensively documented, the principles of ligand design using related benzothiazole structures are well-established. For example, benzothiazole-based ligands can coordinate to metal centers through the nitrogen atom, and the introduction of other donor groups can lead to the formation of multidentate "pincer" ligands. ias.ac.in These pincer ligands are known to form highly stable metal complexes with applications in catalysis and as anticancer agents. ias.ac.innih.gov

The 2-iodo group in this compound can be readily displaced through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, thereby creating novel bidentate or tridentate ligands. The fluorine atom at the 4-position can influence the electronic properties of the benzothiazole ring system, which in turn can modulate the donor-acceptor properties of the ligand and the catalytic activity of the resulting metal complex.

The following table illustrates potential ligand structures that could be synthesized from this compound and their potential applications in organometallic chemistry.

Ligand TypePotential Synthesis from this compoundPotential Metal ComplexesPotential Applications
Bidentate (N,P)Buchwald-Hartwig amination with a phosphino-aminePalladium(II), Platinum(II)Cross-coupling catalysis
Bidentate (N,N')Suzuki coupling with a pyridineboronic acidRuthenium(II), Iridium(III)Anticancer agents, Catalysis
Tridentate (pincer)Multi-step synthesis involving coupling reactionsPalladium(II), Nickel(II)Catalysis, Materials science

The versatility of this compound as a starting material allows for the rational design and synthesis of a wide range of tailored ligands for specific applications in organometallic chemistry. mit.edunih.gov

Building Block for Organic Materials Science

The unique electronic properties of the benzothiazole ring system, enhanced by the presence of a fluorine atom, make this compound a promising building block for the development of advanced organic materials. Its ability to be incorporated into larger conjugated systems through its iodo-functionality is a key feature in this regard.

Fluorophores and Optoelectronic Materials

Fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength, are essential components in various technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The benzothiazole moiety is a known fluorophore, and its derivatives are actively researched for their photophysical properties. nih.gov

The incorporation of a fluorine atom into the benzothiazole scaffold, as in this compound, can significantly enhance the fluorescence quantum yield and photostability of the resulting materials. The 2-iodo group serves as a convenient point of attachment for other aromatic or heteroaromatic units via cross-coupling reactions, allowing for the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type fluorophores. nih.gov These architectures are known to exhibit tunable emission colors and high efficiencies.

For example, coupling this compound with an electron-donating group can lead to the formation of a molecule with strong intramolecular charge transfer (ICT) character, which is often associated with large Stokes shifts and solvatochromism. The following table provides examples of potential fluorophore structures that could be synthesized from this compound.

Fluorophore Structure TypeSynthetic Strategy from this compoundPotential Photophysical PropertiesPotential Applications
Donor-Acceptor (D-A)Suzuki or Stille coupling with a donor-substituted boronic acid or stannaneBlue to green emission, high quantum yieldOLEDs, fluorescent probes
Donor-π-Acceptor (D-π-A)Sonogashira coupling with a donor-substituted alkyneRed-shifted emission, large Stokes shiftBio-imaging, sensors

The ability to systematically modify the structure of the fluorophore by choosing different coupling partners for this compound allows for the fine-tuning of its photophysical properties to meet the demands of specific optoelectronic applications. nih.gov

Semiconducting and Luminescent Compounds

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The benzothiazole unit is recognized as an electron-accepting building block in the design of organic semiconductors. nih.govnih.govresearchgate.netacs.org

The combination of the electron-deficient benzothiazole core and the electron-withdrawing fluorine atom in this compound makes it a valuable component for the synthesis of n-type or ambipolar semiconducting materials. By polymerizing or co-polymerizing this unit with suitable electron-donating monomers, it is possible to create polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge transport and device performance. acs.org

The 2-iodo position is the key reactive site for polymerization reactions, such as Suzuki or Stille polycondensation. The resulting polymers can exhibit both semiconducting and luminescent properties, making them suitable for use in light-emitting transistors and other advanced electronic devices.

The table below outlines the potential of this compound in the synthesis of semiconducting polymers.

Polymer TypePolymerization MethodPotential Electronic PropertiesPotential Applications
HomopolymerSuzuki or Stille polycondensationn-type semiconductorOFETs, electron transport layers in OPVs
Donor-Acceptor CopolymerCo-polymerization with a donor monomerAmbipolar or p-type semiconductor, tunable bandgapOPVs, light-emitting transistors

The structural versatility offered by this compound provides a powerful platform for the development of new and efficient semiconducting and luminescent materials for the next generation of organic electronics. nih.govnih.gov

Intermediate in Agrochemical Research Scaffolds

The benzothiazole scaffold is a recognized "privileged structure" in medicinal and agrochemical research, appearing in numerous biologically active compounds. nih.govresearchgate.net Its derivatives have been shown to exhibit a wide range of activities, including fungicidal, herbicidal, and insecticidal properties. rudn.runih.govmdpi.comnih.gov The introduction of fluorine atoms into agrochemical candidates is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. nih.gov

This compound, with its fluorinated benzothiazole core and a reactive iodine handle, represents a valuable intermediate for the synthesis of novel agrochemical scaffolds. The 2-iodo group allows for the introduction of various pharmacophores and functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

For example, new potential fungicides can be synthesized by coupling this compound with other heterocyclic moieties known to possess antifungal activity, such as triazoles or imidazoles. rudn.ruresearchgate.net The resulting hybrid molecules may exhibit synergistic or enhanced biological activity.

The following table presents hypothetical examples of agrochemical scaffolds that could be derived from this compound.

Agrochemical ClassSynthetic Approach from this compoundPotential Biological Activity
FungicidesSuzuki coupling with a triazole-boronic acidInhibition of fungal growth
HerbicidesBuchwald-Hartwig amination with an amino acid derivativeDisruption of plant metabolic pathways
InsecticidesSonogashira coupling followed by cyclizationNeurotoxic or growth-regulating effects on insects

The use of this compound as a versatile intermediate allows for the rapid generation of diverse libraries of compounds for high-throughput screening in agrochemical research, facilitating the discovery of new and effective crop protection agents.

Application in Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.govhilarispublisher.comresearchgate.net This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The benzothiazole ring is a common motif used in the design of such hybrid molecules due to its broad spectrum of biological activities. nih.govnih.gov

This compound is an ideal building block for molecular hybridization strategies. The reactive iodine at the 2-position serves as a versatile anchor point for covalently linking the fluorinated benzothiazole scaffold to other bioactive moieties through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The table below showcases the potential of this compound in creating hybrid molecules for therapeutic applications.

Therapeutic TargetBioactive Moiety to be HybridizedLinking ChemistryPotential Therapeutic Benefit
Cancer (e.g., Kinase inhibition)Kinase inhibitor pharmacophoreSuzuki or Buchwald-Hartwig couplingEnhanced potency, improved pharmacokinetics
Alzheimer's DiseaseAcetylcholinesterase inhibitorAmide bond formation after functionalizationDual-target activity, neuroprotective effects
Infectious DiseasesAntimicrobial agentThioether linkageOvercoming drug resistance, synergistic effects

The strategic use of this compound in molecular hybridization opens up new avenues for the development of innovative therapeutic agents with potentially superior pharmacological profiles. hilarispublisher.comresearchgate.net

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Iodobenzo D Thiazole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The current synthetic routes to 4-fluoro-2-iodobenzo[d]thiazole, while effective, often rely on traditional methods that may involve harsh reaction conditions, multi-step procedures, and the use of stoichiometric reagents. The future in this area is geared towards the development of more efficient and environmentally benign synthetic strategies. A primary focus is on minimizing waste, reducing energy consumption, and utilizing catalysts that can be easily recovered and reused.

Key research objectives in this domain include:

Catalytic Systems: Investigating novel transition-metal catalysts or organocatalysts to streamline the cyclization and iodination steps. The goal is to achieve higher yields and selectivities under milder reaction conditions.

Alternative Energy Sources: Exploring the use of microwave irradiation or photochemical methods to accelerate reaction rates and potentially access novel reaction pathways that are not feasible under conventional heating.

A comparative analysis of existing and future synthetic approaches is presented in the table below:

FeatureTraditional Synthetic RoutesFuture Sustainable Routes
Reagents Often stoichiometricCatalytic
Reaction Steps Multi-step with intermediate isolationOne-pot or tandem reactions
Energy Input Conventional heatingMicrowave, photochemical
Byproducts Significant waste generationMinimized waste
Overall Efficiency ModerateHigh

Exploration of Unexplored Reactivity Patterns, Including C-H Activation and Late-Stage Functionalization

The inherent reactivity of the this compound core provides a rich playground for further chemical exploration. The presence of the iodine atom at the 2-position makes it an ideal handle for cross-coupling reactions. However, future research will delve deeper into less conventional reactivity patterns.

C-H Activation: A particularly exciting frontier is the direct functionalization of the carbon-hydrogen (C-H) bonds on the benzothiazole (B30560) ring. This would circumvent the need for pre-functionalized starting materials and allow for the direct installation of various substituents. Research will likely focus on developing regioselective C-H activation protocols to modify specific positions on the aromatic core, thereby rapidly generating diverse libraries of this compound derivatives.

Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in a synthetic sequence is highly desirable, especially in drug discovery. This allows for the rapid diversification of complex molecules to fine-tune their biological properties. The this compound scaffold is well-suited for late-stage functionalization, and future work will aim to expand the repertoire of reactions that can be employed for this purpose. This includes exploring novel coupling partners and developing milder reaction conditions that are compatible with a wide range of functional groups.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processing and automated synthesis represents a paradigm shift in chemical manufacturing. The integration of this compound synthesis into these platforms offers several advantages:

Enhanced Safety: Flow reactors can handle hazardous reagents and intermediates more safely due to the small reaction volumes.

Improved Reproducibility and Scalability: Automated platforms provide precise control over reaction parameters, leading to higher reproducibility. Scaling up production is also more straightforward in a continuous flow system.

Rapid Optimization: Automated systems can perform a large number of experiments in a short period, accelerating the optimization of reaction conditions.

The development of robust and reliable flow chemistry protocols for the synthesis and functionalization of this compound will be a key area of future research.

Advanced Materials Development Based on the 4-Fluoro-2-iodobenzothiazole Scaffold

The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive building block for advanced materials. The presence of the fluorine and iodine atoms in this compound provides additional avenues for tuning the material properties.

Future research in this area will likely focus on:

Organic Electronics: Incorporating the 4-fluoro-2-iodobenzothiazole motif into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atom and the heavy atom effect of iodine can be exploited to modulate the electronic energy levels and enhance properties such as charge transport and phosphorescence.

Sensors: Developing chemosensors based on 4-fluoro-2-iodobenzothiazole derivatives for the detection of specific analytes. The benzothiazole core can act as a fluorophore, and its emission properties can be modulated upon binding to a target molecule.

Biomedical Materials: The use of scaffold materials with porous structures and high surface areas is an emerging field in biomedical sensing. nih.gov While not specific to this particular compound, the concept of using scaffold-based advanced materials for recognizing molecular targets and quantifying biomolecules is a promising direction. nih.gov The 4-fluoro-2-iodobenzothiazole scaffold could potentially be integrated into such materials for applications in diagnostics and drug delivery. nih.gov

The table below summarizes potential applications of materials derived from the 4-fluoro-2-iodobenzothiazole scaffold:

Material ApplicationKey Properties Conferred by the ScaffoldPotential Research Direction
Organic Light-Emitting Diodes (OLEDs) Tunable electronic properties, potential for phosphorescenceDevelopment of new emissive materials with high quantum efficiency
Organic Photovoltaics (OPVs) Electron-accepting character, broad absorption spectraDesign of novel non-fullerene acceptors
Chemosensors Fluorogenic core, potential for analyte-specific interactionsSynthesis of selective sensors for metal ions or biomolecules

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-iodobenzo[d]thiazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of halogenated thiazoles often involves cyclization reactions using precursors like substituted thioureas or via Friedel-Crafts acylation under solvent-free conditions. For example, Eaton's reagent (P₂O₅/CH₃SO₃H) has been used to synthesize fused thiazole derivatives with high efficiency under mild conditions . To optimize yields:

  • Precursor selection : Use 2-fluoro-4-iodoaniline as a starting material, coupled with thiourea derivatives.
  • Catalyst optimization : Employ palladium catalysts for iodine retention during cyclization.
  • Temperature control : Maintain reflux conditions (80–100°C) to prevent iodine sublimation.
    Yield improvements (up to 65%) are achievable through iterative recrystallization in ethanol-water mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution (δ ≈ -110 ppm for aromatic C-F) and ¹H NMR to verify thiazole ring protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can identify the molecular ion peak ([M+H]⁺) and confirm iodine incorporation (isotopic pattern analysis).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity assessment, as demonstrated in thiazole synthase product analyses .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or docking studies) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry using B3LYP/6-31+G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps). For example, thiazole derivatives with planar structures show enhanced π-electron delocalization, impacting binding to biological targets .
  • Docking studies : Use AutoDock Vina to simulate interactions with enzymes like dihydroorotate dehydrogenase (DHODH). Prioritize residues (e.g., Leu172, Tyr356) for hydrogen bonding and halogen-π interactions with iodine .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives, such as antimicrobial vs. cytotoxic effects?

Methodological Answer:

  • Dose-response assays : Avoid aqueous serial dilution to maintain compound stability; use DMSO stocks with ≤0.1% final concentration .
  • Selectivity screening : Compare activity against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) to differentiate cytotoxic vs. targeted effects.
  • SAR analysis : Fluorine at position 4 enhances membrane permeability, while iodine at position 2 may increase steric hindrance, reducing off-target interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance binding to kinase ATP pockets.
  • Halogen effects : Fluorine improves metabolic stability, while iodine facilitates radio-labeling for mechanistic studies .
  • Bioisosteric replacement : Replace the thiazole sulfur with oxygen to assess selectivity against kinases like EGFR .

Q. What purification challenges arise during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct removal : Use silica gel chromatography (hexane:ethyl acetate, 4:1) to separate unreacted iodo-precursors.
  • Iodine retention : Add Na₂S₂O₃ during workup to minimize iodine loss.
  • Crystallization : Recrystallize from ethanol at -20°C to obtain high-purity crystals (>98%) .

Q. How do environmental factors (e.g., pH or temperature) influence the stability of this compound in biological assays?

Methodological Answer:

  • pH stability : Perform accelerated degradation studies (pH 1–13) with LC-MS monitoring. Thiazoles are stable at pH 5–7 but degrade under alkaline conditions via ring-opening .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for most thiazoles) .

Data Analysis and Validation

Q. What statistical methods are recommended for validating the reproducibility of thiazole derivative synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent ratio).
  • Control charts : Monitor yield variability across batches using ±3σ limits.
  • Inter-lab validation : Share protocols with collaborators to confirm reproducibility, as seen in multi-institutional kinase studies .

Emerging Applications

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

Methodological Answer:

  • Radiolabeling : Substitute stable iodine with ¹²⁴I via isotopic exchange using Cu(I) catalysts.
  • Biodistribution studies : Use SPECT/CT imaging in murine models to track uptake in tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.